5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride
Description
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is a bicyclic heterocyclic compound consisting of a fused pyrrolidine and pyridine ring system. Its molecular formula is C12H18ClNO, with a molecular weight of 227.74 g/mol . The compound features a hydroxyl (-OH) substituent at position 2 of the pyrrolo[3,4-b]pyridine core and exists as a hydrochloride salt, enhancing its solubility and stability. CAS numbers associated with this compound include EN300-12333872 and EN300-27721716 . It is primarily utilized as a building block in medicinal chemistry for drug discovery, particularly in the synthesis of kinase inhibitors or pro-apoptotic agents, though specific therapeutic applications require further validation.
Properties
CAS No. |
1989671-41-1 |
|---|---|
Molecular Formula |
C7H9ClN2O |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H8N2O.ClH/c10-7-2-1-5-3-8-4-6(5)9-7;/h1-2,8H,3-4H2,(H,9,10);1H |
InChI Key |
AKCPHRILEDZTMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C=C2.Cl |
Purity |
85 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyridines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully reduced pyrrolo[3,4-b]pyridines .
Scientific Research Applications
Chemistry: In chemistry, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in various organic synthesis reactions .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies .
Industry: In the industrial sector, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and applications.
Table 1: Comparative Analysis of Pyrrolo-Pyridine Derivatives
Key Structural and Functional Differences
Fluorinated analogs (e.g., CAS 1346808-65-8) exhibit enhanced lipophilicity and metabolic stability, making them favorable for central nervous system (CNS) drug candidates . The trifluoromethyl group (CAS 2055840-67-8) acts as a bioisostere, improving binding affinity and resistance to oxidative degradation .
Ring System Variations :
- The 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride (CAS 1841081-37-5) differs in ring fusion (3,4-c vs. 3,4-b), altering electronic distribution and steric interactions .
- Pyridazine-containing derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines) replace the pyridine ring with a pyridazine ring, enabling selective inhibition of Bcl-xL proteins in cancer therapy .
Physicochemical Properties :
- The target compound’s higher molecular weight (227.74 g/mol ) compared to simpler analogs (e.g., 174.6 g/mol for the 3-fluoro derivative) suggests additional substituents or salt forms may influence solubility and crystallinity .
- The dihydrochloride salt form (implied in the target compound) improves aqueous solubility, critical for in vitro assays and formulation .
Biological Activity
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is a heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride is C₇H₉ClN₂O with a molecular weight of 172.61 g/mol. It features a fused pyrrole and pyridine structure with a hydroxyl group at the 2-position of the pyridine ring. This unique configuration enhances its solubility and bioavailability compared to other structural analogs.
Target of Action:
Research indicates that 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride may act as an inhibitor of the Bcl-xL protein, which is involved in regulating apoptosis. This inhibition could lead to increased apoptosis in cancer cells and has implications for cancer treatment .
Biochemical Pathways:
The compound's interaction with specific molecular targets can lead to alterations in various signaling pathways. For instance, it may influence pathways related to cell survival and proliferation by modulating the activity of Bcl-xL and potentially other related proteins.
Anticancer Properties
Several studies have investigated the anticancer potential of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride. It has shown promise in various cancer models due to its ability to induce apoptosis in tumor cells. The compound's mechanism involves the disruption of mitochondrial membrane integrity and subsequent activation of caspases.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy varies with different bacterial strains, suggesting that modifications to its structure could enhance its antimicrobial potency. Research indicates that derivatives of this compound may be more effective than the parent compound itself .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacterial strains | |
| Enzyme Inhibition | Inhibits Bcl-xL protein |
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines, treatment with 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol hydrochloride resulted in a significant reduction in cell viability. The mechanism was attributed to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins like Bcl-xL. The compound demonstrated an IC50 value indicative of potent anticancer activity across multiple cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
